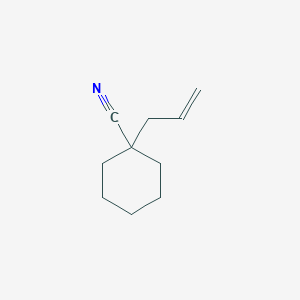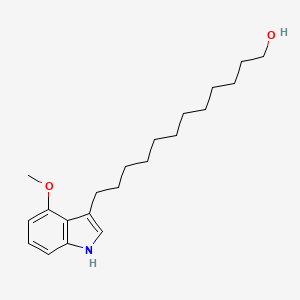
2H,4H-1,3,2-Benzodioxaphosphinin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,4H-1,3,2-Benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity. It is a cyclic phosphite ester, often used in organic synthesis and various chemical reactions. This compound is particularly notable for its role in phosphorylation and phosphitylation reactions, making it a valuable reagent in the field of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2H,4H-1,3,2-Benzodioxaphosphinin-4-one can be synthesized through the reaction of salicyl alcohol with phosphorus trichloride. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under anhydrous conditions to prevent hydrolysis. The reaction proceeds as follows:
- Salicyl alcohol is dissolved in dichloromethane.
- Phosphorus trichloride is added dropwise to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is then purified using industrial-scale crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H,4H-1,3,2-Benzodioxaphosphinin-4-one undergoes various chemical reactions, including:
Phosphorylation: It reacts with alcohols to form phosphates.
Phosphitylation: It reacts with nucleosides to form phosphitylated intermediates.
Hydrolysis: It can be hydrolyzed to form phosphonic acids.
Common Reagents and Conditions
Alcohols: Used in phosphorylation reactions.
Nucleosides: Used in phosphitylation reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Phosphates: Formed from phosphorylation reactions.
Phosphitylated Intermediates: Formed from phosphitylation reactions.
Phosphonic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
2H,4H-1,3,2-Benzodioxaphosphinin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphates and phosphonates.
Biology: Used in the synthesis of nucleotides and nucleotide analogs.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2H,4H-1,3,2-Benzodioxaphosphinin-4-one involves its ability to act as a phosphitylating agent. It reacts with hydroxyl groups in alcohols and nucleosides to form phosphitylated intermediates. These intermediates can then undergo further reactions to form phosphates and other phosphorus-containing compounds. The molecular targets and pathways involved include the activation of hydroxyl groups and the formation of stable phosphorus-oxygen bonds.
Comparaison Avec Des Composés Similaires
2H,4H-1,3,2-Benzodioxaphosphinin-4-one can be compared with other cyclic phosphite esters, such as:
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Similar in structure but contains a chlorine atom, making it more reactive.
2-Methoxy-4H-1,3,2-benzodioxaphosphorin-4-one: Contains a methoxy group, which affects its reactivity and solubility.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
664340-67-4 |
|---|---|
Formule moléculaire |
C7H5O3P |
Poids moléculaire |
168.09 g/mol |
Nom IUPAC |
1,3,2-benzodioxaphosphinin-4-one |
InChI |
InChI=1S/C7H5O3P/c8-7-5-3-1-2-4-6(5)9-11-10-7/h1-4,11H |
Clé InChI |
JCUFXZQUWAFYQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OPO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(1H-indol-7-yl)methanimine](/img/structure/B12534772.png)

![5-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534778.png)

![Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12534785.png)

![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-6-carbonitrile](/img/structure/B12534793.png)
![4-(Methylsulfanyl)-6-[4-(methylsulfanyl)phenyl]-2-oxo-2H-pyran-3-carbonitrile](/img/structure/B12534808.png)






